molecular formula C22H20N2O2 B3364333 (9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate CAS No. 1140067-27-1

(9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate

Cat. No.: B3364333
CAS No.: 1140067-27-1
M. Wt: 344.4 g/mol
InChI Key: XMNFMWNJXDGPGU-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate: is a chemical compound with the molecular formula C22H20N2O2 and a molecular weight of 344.41 g/mol . This compound is often used in research and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate typically involves the reaction of 1,4-phenylenediamine with (9H-Fluoren-9-yl)methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The progress of the reaction can be monitored using thin-layer chromatography (TLC) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, under basic or acidic conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Employed in the synthesis of complex organic molecules and polymers.

Biology:

  • Utilized in the study of enzyme-substrate interactions.
  • Acts as a probe in biochemical assays.

Medicine:

  • Investigated for potential therapeutic applications.
  • Used in drug discovery and development processes.

Industry:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    (9H-Fluoren-9-yl)methyl (4-(aminophenyl)carbamate): Similar structure but with a different substitution pattern on the phenyl ring.

    (9H-Fluoren-9-yl)methyl (4-(methylamino)phenyl)carbamate): Contains a methyl group on the amino nitrogen.

Uniqueness:

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[4-(aminomethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c23-13-15-9-11-16(12-10-15)24-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14,23H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNFMWNJXDGPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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